molecular formula C17H16ClN3OS B2832283 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 332949-92-5

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2832283
CAS No.: 332949-92-5
M. Wt: 345.85
InChI Key: ITUPHEVJIWNDSE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine carboxamide class, characterized by a fused thiophene-pyridine core with a carboxamide substituent. Its structure includes:

  • 4,6-dimethyl groups on the pyridine ring.
  • 3-amino substitution on the thieno moiety.
  • N-(3-chloro-2-methylphenyl) carboxamide side chain.

Notably, it has demonstrated potent cytotoxicity against ovarian cancer cell lines (SK-OV-3 and OVCAR-3), outperforming analogs tested in breast and prostate cancers .

Properties

IUPAC Name

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-8-7-9(2)20-17-13(8)14(19)15(23-17)16(22)21-12-6-4-5-11(18)10(12)3/h4-7H,19H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUPHEVJIWNDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with appropriate thieno[2,3-b]pyridine intermediates under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form corresponding oxides.
    • Reduction : Undergoes reduction to yield various derivatives.
    • Substitution : Participates in substitution reactions where functional groups are replaced .

Biology

  • Biological Pathways Modulation : Research indicates that this compound can modulate biological pathways, making it a candidate for further studies in biological systems.
  • Mechanism of Action :
    • Induces apoptosis in cancer cells by modulating glycosphingolipid expression and affecting metabolic pathways.
    • Targets cancer stem cells, promoting programmed cell death .

Medicine

  • Anticancer Properties : Investigated for its potential to target cancer stem cells and induce apoptosis in tumor cells. Studies have shown that it can reduce the viability of these cells significantly .
  • Case Studies :
    • A study explored its effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent against specific cancers .

Data Table of Chemical Reactions

Reaction TypeDescriptionCommon ReagentsProducts
OxidationConverts the compound to oxidesPotassium permanganateOxides
ReductionYields reduced forms of the compoundLithium aluminum hydrideReduced derivatives
SubstitutionFunctional groups are replacedVarious catalystsSubstituted derivatives

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating glycosphingolipid expression and affecting metabolic pathways. This compound targets cancer stem cells, reducing their viability and promoting programmed cell death .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Biological Activity/Notes Evidence ID
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 3-Cl-2-MePh, 4,6-Me₂ C₁₇H₁₆ClN₃OS Cytotoxic (IC₅₀ < 10 µM in ovarian cancer)
3-amino-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 2-Furylmethyl C₁₅H₁₅N₃O₂S Screening compound (ChemBridge-7911703); no explicit activity reported
3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (VU0152100) 4-MeO-Bn C₁₈H₁₉N₃O₂S Precursor for M₁/M₄ muscarinic receptor studies; synthesized via benzoylation
3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 4-Cl-Bn C₁₇H₁₆ClN₃OS Listed in thienopyridine libraries; activity uncharacterized
3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 4-EtO-Ph C₁₈H₁₉N₃O₂S Discontinued research compound; limited data
Key Observations:
  • Aryl Substitutions : The 3-chloro-2-methylphenyl group in the target compound enhances cytotoxicity compared to simpler substituents (e.g., 4-Cl-Bn in ). Chlorine and methyl groups likely improve lipophilicity and target binding.
  • Heterocyclic Side Chains : The 2-furylmethyl analog () may reduce metabolic stability due to the furan ring’s susceptibility to oxidation.
  • Methoxybenzyl Derivatives : VU0152100 () is a well-studied intermediate but lacks direct cytotoxic data. Its methoxy group may enhance solubility without compromising activity.

Pharmacological Profiles

Cytotoxicity:

The target compound shows >50% growth inhibition in ovarian cancer cells at 10 µM, surpassing analogs tested in other cancers (e.g., breast and prostate) . This highlights the role of the 3-chloro-2-methylphenyl group in tissue-specific efficacy.

Antioxidant Activity:

Related compounds, such as 3-amino-N-(4-antipyrinylthiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, exhibit antioxidant properties via radical scavenging (IC₅₀ ~ 25 µM) . This suggests that carboxamide-linked heterocycles can diversify therapeutic applications.

Receptor Modulation:

VU0152100 derivatives (e.g., benzoylated analogs) are used in muscarinic receptor studies , indicating structural flexibility for CNS-targeted modifications .

Biological Activity

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological mechanisms, and research findings, along with relevant data tables and case studies.

  • Molecular Formula : C17H16ClN3OS
  • Molecular Weight : 345.85 g/mol
  • Boiling Point : 464.3 ± 45.0 °C (predicted)
  • Density : 1.393 ± 0.06 g/cm³ (predicted)
  • pKa : 11.17 ± 0.70 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 3-chloro-2-methylphenylamine and thieno[2,3-b]pyridine intermediates under controlled conditions. The industrial production methods are optimized for large-scale synthesis using high-pressure reactors and automated equipment to ensure purity and consistency .

Research indicates that this compound induces apoptosis in cancer cells by modulating glycosphingolipid expression and affecting metabolic pathways. It specifically targets cancer stem cells, reducing their viability and promoting programmed cell death .

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : Demonstrated effectiveness in inhibiting proliferation and inducing apoptosis in various cancer cell lines .
  • Mechanistic Insights : It affects cellular signaling pathways associated with survival and proliferation, making it a candidate for further development in cancer therapy .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of the compound on A431 vulvar epidermal carcinoma cells.
    • Findings : Significant inhibition of cell migration and invasion was observed alongside reduced cell viability .
  • Mechanistic Research :
    • Objective : Investigate the pathways modulated by the compound.
    • Results : The compound was found to alter metabolic pathways linked to cancer stem cell maintenance, suggesting a dual action mechanism—direct cytotoxicity and modulation of cancer stem cell dynamics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamideSimilar core structureModerate anticancer activity
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineVariations in structureAntimicrobial properties

The uniqueness of this compound lies in its specific substitution pattern that enhances its biological activity against cancer stem cells compared to its analogs .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDCI, DCM, RT65-70≥95%
CyclizationH2O2, AcOH, 80°C50-55≥90%

Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integrity. For example, the amide proton appears at δ 10.2–10.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 402.0842) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; the thienopyridine core often adopts a planar conformation with intermolecular H-bonds .

How should initial biological screening assays be designed for this compound?

Methodological Answer:

  • Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with structural analogs to assess substituent effects .
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 and assess potency .

Advanced Research Questions

How can mechanistic studies elucidate the role of functional groups in bioactivity?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 3-chloro-2-methylphenyl with 4-methoxyphenyl) and compare bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). The chloro group may enhance hydrophobic binding .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to identify metabolic hotspots .

How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Assay Validation : Replicate experiments across independent labs to rule out protocol variability .
  • Orthogonal Assays : Confirm anticancer activity via both MTT and clonogenic assays .
  • Batch Analysis : Check compound purity (e.g., HPLC) to ensure impurities are not confounding results .

What computational strategies enhance reaction design for analogs?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states, reducing trial-and-error synthesis .
  • Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst) .
  • DoE (Design of Experiments) : Apply Plackett-Burman designs to screen multiple variables efficiently .

How does crystallographic analysis inform structural modifications?

Methodological Answer:

  • Intermolecular Interactions : X-ray data reveal H-bonding networks (e.g., N–H⋯O between amide and carbonyl groups), guiding solubility modifications .
  • Torsion Angle Analysis : Adjust substituents to minimize steric hindrance; e.g., methyl groups at positions 4 and 6 reduce ring strain .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP-1
Unit Cell (Å)a=8.21, b=10.53, c=12.74
R-factor0.042

What strategies differentiate this compound from heterocyclic analogs?

Methodological Answer:

  • Comparative SAR : Evaluate bioactivity against analogs like 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid ethyl ester. The chloro and methyl groups here improve membrane permeability .
  • Thermodynamic Profiling : Use DSC/TGA to compare stability; the 3-chloro substituent enhances thermal resistance .
  • Pharmacokinetic Studies : Conduct in vivo PK/PD modeling to assess half-life and bioavailability differences .

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